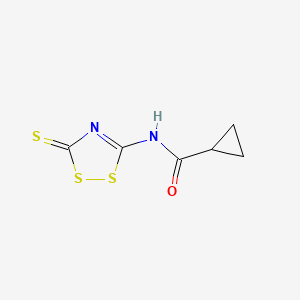

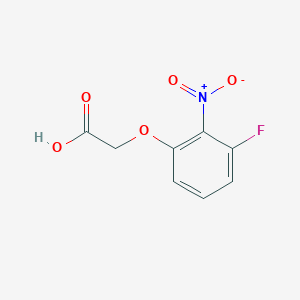

![molecular formula C20H20N2OS B2690868 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide CAS No. 387883-09-2](/img/structure/B2690868.png)

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of α-haloketones with thioamides . The specific synthesis process can vary depending on the desired thiazole derivative.Molecular Structure Analysis

Thiazole derivatives are characterized by a five-membered ring containing one sulfur and one nitrogen atom . The specific molecular structure can vary depending on the substituents attached to the thiazole ring.Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, including condensation with benzaldehyde . The specific reactions can vary depending on the substituents attached to the thiazole ring.Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary depending on their specific structure. For example, the IR spectrum of a thiazole derivative showed absorption bands at 3223 (N–H), 3062 (C–Harom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) .Aplicaciones Científicas De Investigación

Anthelmintic Properties

Research into simplified derivatives of albendazole, a widely used anthelmintic, has led to the development of compounds such as N-(4-methoxyphenyl)pentanamide (N4MP). This compound has been evaluated for its effectiveness against parasitic helminths like Toxocara canis, showing promising anthelmintic properties with a profile of lower cytotoxicity to human and animal cell lines than albendazole. This indicates the potential for novel anthelmintic agents derived from this compound structure Silva et al., 2022.

Anti-inflammatory and Analgesic Properties

The synthesis and characterization of celecoxib derivatives, including those structurally related to N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide, have shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds demonstrate significant pharmacological potential beyond their primary use, highlighting the versatility of thiazol-2-yl)pentanamide derivatives in medicinal chemistry Küçükgüzel et al., 2013.

Anticonvulsant and Neuroprotective Effects

Derivatives of N-(substituted benzothiazol-2-yl)amides, closely related to the compound , have been evaluated for their anticonvulsant and neuroprotective effects. One study found that N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide emerged as an effective anticonvulsant in models of epilepsy, also displaying promising neuroprotective effects Hassan et al., 2012.

Mecanismo De Acción

Target of Action

The primary targets of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide Similar compounds have been found to inhibit enzymes such as kynurenine 3-hydroxylase . These enzymes play a crucial role in various biological processes, including the kynurenine pathway, which is involved in the metabolism of the amino acid tryptophan .

Mode of Action

The exact mode of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide Similar compounds have been found to interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function . This interaction can lead to changes in the enzyme’s activity, potentially altering various biological processes .

Biochemical Pathways

The biochemical pathways affected by N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide Similar compounds have been found to affect the kynurenine pathway . This pathway is involved in the metabolism of the amino acid tryptophan and its downstream effects include the production of several metabolites with neuroactive and immunomodulatory properties .

Result of Action

The molecular and cellular effects of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide The inhibition of enzymes like kynurenine 3-hydroxylase by similar compounds can lead to alterations in the kynurenine pathway, potentially affecting the production of several neuroactive and immunomodulatory metabolites .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-2-3-9-19(23)22-20-21-18(14-24-20)17-12-10-16(11-13-17)15-7-5-4-6-8-15/h4-8,10-14H,2-3,9H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYHOBAMQWWWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B2690791.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2690795.png)

![4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2690800.png)

![(1R,3R,5R)-3-Fluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2690801.png)

![N-(2,3-dimethoxybenzyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2690804.png)

![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2690808.png)